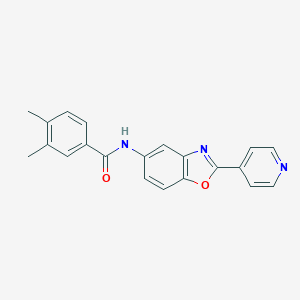![molecular formula C15H11ClN2O3S B278585 Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells and microorganisms by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. The compound has also been shown to have low toxicity to normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments include its high purity, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its high cost and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the research and development of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the compound's potential use as a fluorescent probe for imaging cells.
3. Further studies on the compound's mechanism of action and its potential applications in cancer treatment and microbial control.
4. Development of new derivatives and analogs of the compound to improve its efficacy and reduce its toxicity.
5. Investigation of the compound's potential use in other scientific research fields, such as materials science and catalysis.
Conclusion:
In conclusion, Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yields and purity. The compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, and has low toxicity to normal cells. Further research is needed to fully understand the compound's mechanism of action and to develop new derivatives and analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves the reaction of 2-chlorobenzoyl isocyanate with 3-methyl-2-thiophenecarboxylic acid. The resulting intermediate is then reacted with methyl cyanoacetate to obtain the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use as a fluorescent probe for imaging cells.
Propriétés
Formule moléculaire |
C15H11ClN2O3S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3S/c1-8-10(7-17)14(22-12(8)15(20)21-2)18-13(19)9-5-3-4-6-11(9)16/h3-6H,1-2H3,(H,18,19) |
Clé InChI |
JTSRPNZMHQFSCB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)